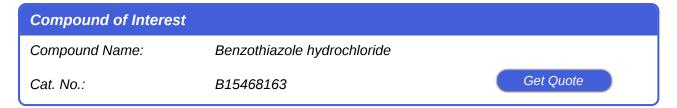


Benzothiazole Hydrochloride: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole hydrochloride is the salt form of benzothiazole, a bicyclic heterocyclic compound with a benzene ring fused to a thiazole ring. While benzothiazole itself is a valuable scaffold in medicinal chemistry, its hydrochloride salt is often utilized to improve solubility and handling properties in research and development settings. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of **benzothiazole hydrochloride**, along with insights into the biological activities of related benzothiazole derivatives.

Chemical Properties and Structure

The chemical properties of benzothiazole and its hydrochloride salt are summarized in the tables below. Data for the parent benzothiazole is well-established, while some properties of the hydrochloride salt are inferred from the properties of the free base and general chemical principles.

Table 1: Chemical Properties of Benzothiazole



Property	Value	Reference
Molecular Formula	C7H5NS	[1]
Molecular Weight	135.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1][2]
Melting Point	2 °C	[1][3]
Boiling Point	227-228 °C	[1]
Density	1.238 g/mL	[1]
Solubility in Water	Slightly soluble (4.3 g/L at 25°C)	[2][4]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, and carbon disulfide	[2][5]
рКа	0.85 ± 0.10 (Predicted)	[3]

Table 2: Chemical Properties of Benzothiazole Hydrochloride

Property	Value	Reference/Note
Molecular Formula	C7H6CINS	Inferred
Molecular Weight	171.65 g/mol	Inferred
Appearance	Expected to be a solid	General property of salts
Melting Point	Not available	
Boiling Point	Decomposes	General property of salts
Solubility in Water	Expected to be more soluble than the free base	General property of hydrochloride salts
Solubility in Organic Solvents	Varies depending on the solvent	
рКа	Not applicable	



Structure:

• IUPAC Name: 1,3-Benzothiazole hydrochloride.[1]

SMILES: c1ccc2c(c1)sc[nH+]2.[Cl-].[1]

InChl: InChl=1S/C7H5NS.ClH/c1-2-4-7-6(3-1)9-5-8-7;/h1-5H;1H.[1]

The structure of the benzothiazole core consists of a benzene ring fused to a five-membered thiazole ring. In the hydrochloride salt, the nitrogen atom of the thiazole ring is protonated, forming a positively charged benzothiazolium cation, which is then associated with a chloride anion.

Synthesis and Characterization Synthesis of Benzothiazole Hydrochloride

A common method for the synthesis of benzothiazole involves the condensation of 2-aminothiophenol with a suitable electrophile.[6] The hydrochloride salt can then be readily prepared by treating the benzothiazole free base with hydrochloric acid.

Experimental Protocol: Synthesis of Benzothiazole Hydrochloride

- Synthesis of Benzothiazole: A mixture of 2-aminothiophenol and an equimolar amount of a suitable aldehyde (e.g., formaldehyde or benzaldehyde) is refluxed in a solvent such as ethanol.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude benzothiazole is purified by distillation or chromatography.
- Formation of the Hydrochloride Salt: The purified benzothiazole is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The **benzothiazole hydrochloride** will precipitate out of the solution.
- Isolation and Purification: The precipitated salt is collected by filtration, washed with the cold solvent to remove any unreacted starting materials, and dried under vacuum.



The following diagram illustrates the general workflow for the synthesis and characterization of **benzothiazole hydrochloride**.

Synthesis Aldehyde 2-Aminothiophenol Condensation Benzothiazole (Free Base) HCI Salt Formation Benzothiazole HCI Characterization NMR Mass Spec IR Structural Confirmation Verified Structure

Synthesis and Characterization Workflow



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Caption: Workflow for the synthesis and structural confirmation of **benzothiazole hydrochloride**.

Characterization Techniques

The structure and purity of the synthesized **benzothiazole hydrochloride** can be confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the proton on the thiazole ring. The chemical shifts of these protons will be influenced by the protonation of the nitrogen atom.
 - ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the benzothiazole ring, providing further confirmation of the structure.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands
 corresponding to the C-H, C=N, C=C, and C-S bonds within the molecule. A broad
 absorption band in the region of 2400-3300 cm⁻¹ is typically observed for the N-H⁺ stretch of
 an amine hydrochloride salt.
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the benzothiazolium cation (C₇H₅NSH⁺).

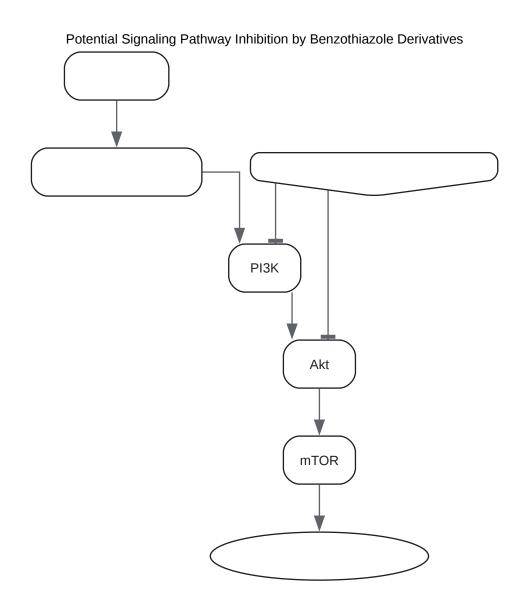
Signaling Pathways and Biological Activity of Benzothiazole Derivatives

While specific data on the biological activity and signaling pathway involvement of the parent **benzothiazole hydrochloride** is limited, numerous studies have demonstrated the diverse pharmacological activities of benzothiazole derivatives. These derivatives have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.



For instance, certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[7][8] Other derivatives have been shown to modulate the PI3K/Akt/mTOR and ERK signaling pathways, which are also critical in cancer progression.[8][9]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by benzothiazole derivatives.



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- To cite this document: BenchChem. [Benzothiazole Hydrochloride: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15468163#benzothiazole-hydrochloride-chemical-properties-and-structure]

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